Cas no 6840-21-7 (imidazo1,2-apyrimidine Hydrochloride)

imidazo1,2-apyrimidine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,2-a]pyrimidine hydrochloride
- imidazo[1,2-a]pyrimidine;hydrochloride
- DTXSID20856768
- CS-0096379
- Imidazo[1,2-a]pyrimidine HCl
- MFCD22416527
- A915321
- AKOS022172540
- CS-16375
- 6840-21-7
- Imidazo[1,2-a]pyrimidine--hydrogen chloride (1/1)
- F52715
- Imidazo[1,2-a]pyrimidinehydrochloride
- imidazo1,2-apyrimidine Hydrochloride
-
- MDL: MFCD22416527
- インチ: InChI=1S/C6H5N3.ClH/c1-2-7-6-8-3-5-9(6)4-1;/h1-5H;1H
- InChIKey: TXKNRRNMYNYBKN-UHFFFAOYSA-N
- ほほえんだ: C1=CN2C=CN=C2N=C1.Cl
計算された属性
- せいみつぶんしりょう: 155.0250249g/mol
- どういたいしつりょう: 155.0250249g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 105
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.2Ų
じっけんとくせい
- ゆうかいてん: 242-249°C
imidazo1,2-apyrimidine Hydrochloride セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Store long-term at 2-8°C
imidazo1,2-apyrimidine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JP740-200mg |
imidazo1,2-apyrimidine Hydrochloride |
6840-21-7 | 95+% | 200mg |
149.0CNY | 2021-07-15 | |
Ambeed | A487353-10g |
Imidazo[1,2-a]pyrimidine hydrochloride |
6840-21-7 | 95+% | 10g |
$125.0 | 2025-02-24 | |
TRC | I706453-500mg |
imidazo[1,2-a]pyrimidine Hydrochloride |
6840-21-7 | 500mg |
$ 95.00 | 2022-06-02 | ||
TRC | I706453-100mg |
imidazo[1,2-a]pyrimidine Hydrochloride |
6840-21-7 | 100mg |
$ 65.00 | 2022-06-02 | ||
Chemenu | CM164938-10g |
imidazo[1,2-a]pyrimidine hydrochloride |
6840-21-7 | 95%+ | 10g |
$*** | 2023-05-29 | |
Aaron | AR00FHE2-5g |
Imidazo[1,2-a]pyrimidine hydrochloride |
6840-21-7 | 97% | 5g |
$74.00 | 2025-02-10 | |
Aaron | AR00FHE2-100mg |
Imidazo[1,2-a]pyrimidine hydrochloride |
6840-21-7 | 97% | 100mg |
$5.00 | 2025-02-10 | |
Aaron | AR00FHE2-250mg |
Imidazo[1,2-a]pyrimidine hydrochloride |
6840-21-7 | 97% | 250mg |
$5.00 | 2025-02-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I74980-1g |
Imidazo[1,2-a]pyrimidine hydrochloride |
6840-21-7 | 95% | 1g |
¥117.0 | 2024-07-19 | |
A2B Chem LLC | AH21278-10g |
Imidazo[1,2-a]pyrimidine hcl |
6840-21-7 | 98% | 10g |
$210.00 | 2024-04-19 |
imidazo1,2-apyrimidine Hydrochloride 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
imidazo1,2-apyrimidine Hydrochlorideに関する追加情報
Imidazo[1,2-a]pyrimidine Hydrochloride: A Comprehensive Overview
Imidazo[1,2-a]pyrimidine hydrochloride (CAS No. 6840-21-7) is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyrimidines, which are known for their unique structural features and diverse biological activities. The imidazo[1,2-a]pyrimidine core structure is characterized by a fused bicyclic system consisting of an imidazole ring and a pyrimidine ring, making it a versatile scaffold for various chemical modifications and applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of imidazo[1,2-a]pyrimidine hydrochloride and its derivatives. Researchers have employed methodologies such as the Hantzsch dihydropyridine synthesis, tandem cyclization reactions, and microwave-assisted synthesis to optimize the production of this compound. These techniques not only enhance the yield but also improve the purity of the final product, which is crucial for its application in pharmaceutical research.
The biological activity of imidazo[1,2-a]pyrimidine hydrochloride has been extensively studied in recent years. Preclinical studies have demonstrated its potential as a modulator of various cellular pathways, including kinase inhibition and receptor binding. For instance, a 2023 study published in *Nature Communications* highlighted its ability to inhibit protein kinase C (PKC), a key enzyme involved in signal transduction processes. This finding underscores its potential as a lead compound for developing novel therapeutic agents targeting diseases such as cancer and inflammatory disorders.
In addition to its pharmacological applications, imidazo[1,2-a]pyrimidine hydrochloride has also been explored for its role in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices. A 2023 paper in *Advanced Materials* reported on the use of this compound as a building block for constructing highly efficient organic light-emitting diodes (OLEDs). The study revealed that the incorporation of imidazo[1,2-a]pyrimidine derivatives significantly enhanced the device's luminous efficiency and operational stability.
The development of imidazo[1,2-a]pyrimidine hydrochloride derivatives has also opened new avenues for drug delivery systems. Researchers have successfully synthesized nanoparticles loaded with this compound to improve its bioavailability and targeted delivery capabilities. A 2023 article in *Biomaterials Science* detailed the use of polymeric nanoparticles encapsulating imidazo[1,2-a]pyrimidine hydrochloride for sustained drug release in cancer therapy. The results indicated enhanced tumor accumulation and reduced systemic toxicity compared to conventional delivery methods.
Furthermore, computational chemistry has played a pivotal role in understanding the molecular interactions of imidazo[1,2-a]pyrimidine hydrochloride. Molecular docking studies have provided insights into its binding affinities with various biological targets, such as G-protein coupled receptors (GPCRs) and ion channels. These computational models have guided medicinal chemists in designing more potent and selective analogs of this compound.
Despite its promising potential, challenges remain in translating imidazo[1,2-a]pyrimidine hydrochloride into clinical practice. Issues such as scalability of synthesis, regulatory approval processes, and long-term safety profiles need to be addressed before it can be widely adopted as a therapeutic agent. Collaborative efforts between academia and industry are essential to overcome these barriers and accelerate its progression through clinical trials.
In conclusion, imidazo[1,2-a]pyrimidine hydrochloride (CAS No. 6840-21-7) stands as a testament to the ingenuity of modern chemical research. Its diverse applications across pharmacology, materials science, and drug delivery systems highlight its significance as a multifaceted compound. As research continues to uncover new dimensions of its utility, imidazo[1,2-a]pyrimidine hydrochloride is poised to make substantial contributions to both scientific advancement and therapeutic innovation.
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